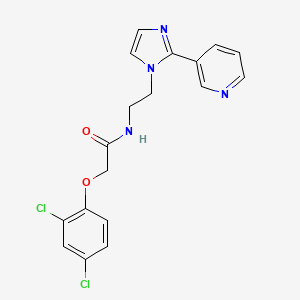

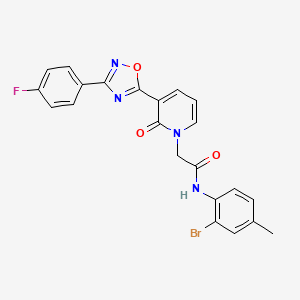

![molecular formula C15H12ClF2N3O2 B2767456 6-chloro-N-{2-[(2,6-difluorophenyl)formamido]ethyl}pyridine-3-carboxamide CAS No. 1376259-22-1](/img/structure/B2767456.png)

6-chloro-N-{2-[(2,6-difluorophenyl)formamido]ethyl}pyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-chloro-N-{2-[(2,6-difluorophenyl)formamido]ethyl}pyridine-3-carboxamide, also known as CFTR(inh)-172, is a small molecule inhibitor that targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This molecule has been widely used in scientific research to understand the pathophysiology of cystic fibrosis (CF) and develop new therapeutic strategies.

Mecanismo De Acción

6-chloro-N-{2-[(2,6-difluorophenyl)formamido]ethyl}pyridine-3-carboxamide(inh)-172 inhibits the activity of 6-chloro-N-{2-[(2,6-difluorophenyl)formamido]ethyl}pyridine-3-carboxamide protein by binding to a specific site on the protein. This site is located in the intracellular domain of 6-chloro-N-{2-[(2,6-difluorophenyl)formamido]ethyl}pyridine-3-carboxamide protein and is involved in the regulation of its activity. Binding of 6-chloro-N-{2-[(2,6-difluorophenyl)formamido]ethyl}pyridine-3-carboxamide(inh)-172 to this site prevents the opening of the chloride ion channel, which leads to a decrease in chloride ion transport across the epithelial cells.

Biochemical and Physiological Effects:

6-chloro-N-{2-[(2,6-difluorophenyl)formamido]ethyl}pyridine-3-carboxamide(inh)-172 has been shown to have several biochemical and physiological effects. It inhibits the activity of 6-chloro-N-{2-[(2,6-difluorophenyl)formamido]ethyl}pyridine-3-carboxamide protein in a dose-dependent manner and has no effect on other ion channels or transporters. It has been shown to decrease the secretion of chloride ions in various tissues, including the airway epithelium, intestinal epithelium, and sweat glands. It has also been shown to decrease the expression of pro-inflammatory cytokines in the airway epithelium.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

6-chloro-N-{2-[(2,6-difluorophenyl)formamido]ethyl}pyridine-3-carboxamide(inh)-172 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high specificity for 6-chloro-N-{2-[(2,6-difluorophenyl)formamido]ethyl}pyridine-3-carboxamide protein and does not affect other ion channels or transporters. It has been extensively studied and its mechanism of action is well understood.

However, 6-chloro-N-{2-[(2,6-difluorophenyl)formamido]ethyl}pyridine-3-carboxamide(inh)-172 also has some limitations for lab experiments. It has low solubility in water and organic solvents, which can affect its bioavailability and toxicity. It has a short half-life in vivo, which can limit its efficacy in animal studies. It also has limited efficacy in patients with certain 6-chloro-N-{2-[(2,6-difluorophenyl)formamido]ethyl}pyridine-3-carboxamide mutations, which can affect its clinical utility.

Direcciones Futuras

6-chloro-N-{2-[(2,6-difluorophenyl)formamido]ethyl}pyridine-3-carboxamide(inh)-172 has several future directions for scientific research. It can be used to study the effects of 6-chloro-N-{2-[(2,6-difluorophenyl)formamido]ethyl}pyridine-3-carboxamide modulators in combination with other drugs. It can also be used to develop new therapeutic strategies for CF, such as gene therapy and stem cell therapy. It can be used to investigate the role of 6-chloro-N-{2-[(2,6-difluorophenyl)formamido]ethyl}pyridine-3-carboxamide protein in other diseases, such as chronic obstructive pulmonary disease (COPD) and asthma. It can also be used to study the effects of 6-chloro-N-{2-[(2,6-difluorophenyl)formamido]ethyl}pyridine-3-carboxamide protein on the microbiome and immune system.

Métodos De Síntesis

6-chloro-N-{2-[(2,6-difluorophenyl)formamido]ethyl}pyridine-3-carboxamide(inh)-172 can be synthesized using a multi-step reaction. The starting material is 6-chloro-3-pyridinecarboxylic acid, which is converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with N-(2-aminoethyl)-2,6-difluorobenzamide to form the amide intermediate. The amide intermediate is then treated with formic acid to yield the final product, 6-chloro-N-{2-[(2,6-difluorophenyl)formamido]ethyl}pyridine-3-carboxamide(inh)-172.

Aplicaciones Científicas De Investigación

6-chloro-N-{2-[(2,6-difluorophenyl)formamido]ethyl}pyridine-3-carboxamide(inh)-172 has been widely used in scientific research to study the function of 6-chloro-N-{2-[(2,6-difluorophenyl)formamido]ethyl}pyridine-3-carboxamide protein and its role in the pathophysiology of CF. CF is a genetic disorder that affects the respiratory, digestive, and reproductive systems. 6-chloro-N-{2-[(2,6-difluorophenyl)formamido]ethyl}pyridine-3-carboxamide protein is a chloride ion channel that regulates the flow of chloride ions across the epithelial cells in these systems. Mutations in the 6-chloro-N-{2-[(2,6-difluorophenyl)formamido]ethyl}pyridine-3-carboxamide gene result in the production of defective 6-chloro-N-{2-[(2,6-difluorophenyl)formamido]ethyl}pyridine-3-carboxamide protein, which leads to the development of CF.

6-chloro-N-{2-[(2,6-difluorophenyl)formamido]ethyl}pyridine-3-carboxamide(inh)-172 has been used to investigate the role of 6-chloro-N-{2-[(2,6-difluorophenyl)formamido]ethyl}pyridine-3-carboxamide protein in various cellular processes, including ion transport, cell proliferation, and apoptosis. It has also been used to study the effects of 6-chloro-N-{2-[(2,6-difluorophenyl)formamido]ethyl}pyridine-3-carboxamide modulators, which are drugs that can enhance the activity of 6-chloro-N-{2-[(2,6-difluorophenyl)formamido]ethyl}pyridine-3-carboxamide protein. 6-chloro-N-{2-[(2,6-difluorophenyl)formamido]ethyl}pyridine-3-carboxamide modulators have shown promising results in clinical trials and have been approved by the FDA to treat CF.

Propiedades

IUPAC Name |

6-chloro-N-[2-[(2,6-difluorobenzoyl)amino]ethyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClF2N3O2/c16-12-5-4-9(8-21-12)14(22)19-6-7-20-15(23)13-10(17)2-1-3-11(13)18/h1-5,8H,6-7H2,(H,19,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNPZJMQOORECSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NCCNC(=O)C2=CN=C(C=C2)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClF2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-N-{2-[(2,6-difluorophenyl)formamido]ethyl}pyridine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

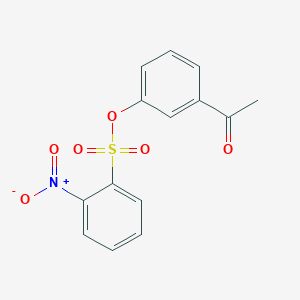

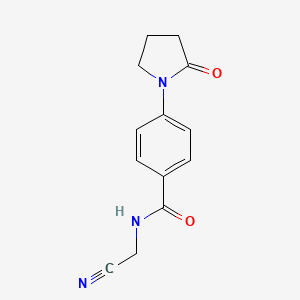

![1-[(E)-3-(benzotriazol-1-yl)prop-1-enyl]benzotriazole](/img/structure/B2767375.png)

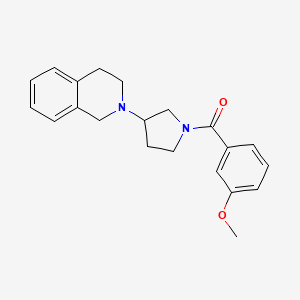

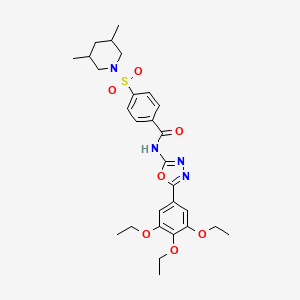

![7-(3-bromophenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2767377.png)

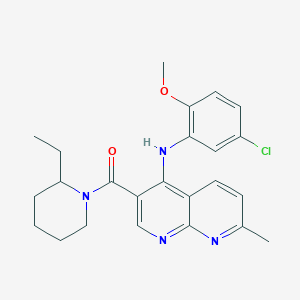

![7-(Tert-butyl) 2-ethyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B2767381.png)

![N-[[4-[3-Methyl-4-(4-methyl-1,3-thiazol-2-yl)piperazine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2767382.png)

![1-Azabicyclo[2.2.1]heptane-2-carboxylic acid, ethyl ester, (1R,2S,4R)-rel-](/img/structure/B2767390.png)

![N-cyclopropyl-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2767391.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2767395.png)